1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone
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Overview
Description
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is a heterocyclic compound with a unique structure that combines elements of cyclopentane, thiophene, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and biological activity.
Materials Science: Can be used in the synthesis of novel materials with specific electronic properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone .
- 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
Uniqueness
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is unique due to its combination of cyclopentane, thiophene, and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)ethanone |
InChI |
InChI=1S/C12H12N2OS/c1-6(15)11-10(13)8-5-7-3-2-4-9(7)14-12(8)16-11/h5H,2-4,13H2,1H3 |
InChI Key |
QDTCBHNNRLSYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N |
Origin of Product |
United States |
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